Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition-condensation reaction of ethyl nitroacetate and propargyl benzoate in the presence of a catalyst such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) in water . This reaction results in the formation of the isoxazole ring, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition-condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Enaminone derivatives and other reduced forms of the compound.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-Phenylisoxazole-3-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 5-Benzoyloxymethylisoxazole-3-carboxylate: Contains a benzoyloxymethyl group instead of a methyl group.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis
Biological Activity
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring with a methyl group at the 5-position and an ethyl ester at the carboxylate position. Its molecular formula is C12H13N1O3 with a molecular weight of approximately 221.24 g/mol. The unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
2. Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies show that it may inhibit viral replication through modulation of specific viral enzymes or receptors. For instance, it has demonstrated effectiveness against certain strains of influenza virus in laboratory settings.
3. Anticancer Activity
This compound has been evaluated for its potential anticancer effects, particularly in human cancer cell lines. A notable study utilized the MTT assay to determine cytotoxicity against HL-60 human promyelocytic leukemia cells.
Compound | IC50 (μM) |
---|---|
This compound | 45 |
The results indicated that the compound induces apoptosis and inhibits cell proliferation, making it a candidate for further development as an anticancer agent .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within the body, leading to modulation of their activity. This can result in reduced inflammation and inhibition of cancer progression through pathways such as:
- Inhibition of cyclooxygenase (COX) enzymes
- Modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling
- Induction of apoptotic pathways in cancer cells
Case Studies
Several studies have explored the biological activities of this compound:
- A study published in Journal of Medicinal Chemistry evaluated various isoxazole derivatives, including this compound, for their anticancer properties against different cell lines, revealing promising results in inhibiting tumor growth .
- Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance.
Properties
CAS No. |
1623005-37-7 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-methyl-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-7(2)4-5-9(8)12-15-10/h4-6H,3H2,1-2H3 |
InChI Key |
DNEHVCIDLLCZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NO1)C |
Origin of Product |
United States |
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